2-Ethyl-3-methoxybenzonitrile
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Overview
Description
2-Ethyl-3-methoxybenzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the second position and a methoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methoxybenzonitrile typically involves the nitration of 2-ethyl-3-methoxybenzene followed by a reduction process. One common method includes:
Nitration: The starting material, 2-ethyl-3-methoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group to the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then replaced by a cyano group using copper(I) cyanide in the Sandmeyer reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or aldehydes, depending on the conditions and reagents used.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: While specific medical applications are still under investigation, its derivatives may exhibit pharmacological properties.
Industry: It can be used in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-ethyl-3-methoxybenzonitrile exerts its effects depends on the specific reactions it undergoes
Nitrile Group: Can participate in nucleophilic addition reactions.
Methoxy Group: Can undergo nucleophilic substitution or act as an electron-donating group, influencing the reactivity of the benzene ring.
Ethyl Group: Provides steric hindrance and can affect the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
3-Methoxybenzonitrile: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Ethylbenzonitrile: Lacks the methoxy group, which affects its electron-donating properties and overall reactivity.
4-Ethyl-3-methoxybenzonitrile: Similar structure but with the ethyl group at the fourth position, which can influence its chemical behavior differently.
Uniqueness: 2-Ethyl-3-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which provides a distinct combination of steric and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-ethyl-3-methoxybenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-3-9-8(7-11)5-4-6-10(9)12-2/h4-6H,3H2,1-2H3 |
InChI Key |
HBQQAPNWRRYIKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C#N |
Origin of Product |
United States |
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